![molecular formula C20H32O4 B122309 15-epi-PGA1 CAS No. 20897-92-1](/img/structure/B122309.png)
15-epi-PGA1
Overview
Description
15-epi-PGA1 is the 15 ® stereoisomer of PGA1 . Prostaglandins of the A-series, including some with 15 ® stereochemistry, are natural products of gorgonian soft corals .
Synthesis Analysis
Analytical and preparative chromatographic methods for monounsaturated prostaglandins have been described . These systems were developed specifically for separation of the various hydroxy epimers of prostaglandin El and F1 but also offer superior separations for some of the known natural prostaglandins .Molecular Structure Analysis
The molecular formula of 15-epi-PGA1 is C20H32O4 . It contains a total of 56 bonds, including 24 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
The synthesis of diastereomeric prostaglandins has been studied . Many of these systems do not differentiate between PGE, PGF, and PGA compounds differing only in configuration at (2-11 and (or) C-15 .Physical And Chemical Properties Analysis
15-epi-PGA1 has an exact mass of 336.23006 . It has 24 heavy atoms, 1 ring, 0 aromatic rings, 13 rotatable bonds, a Van der Waals molecular volume of 366.80, a topological polar surface area of 74.60, 2 hydrogen bond donors, 4 hydrogen bond acceptors, a logP of 4.57, and a molar refractivity of 96.27 .Scientific Research Applications
Biochemical Research
“15-epi-PGA1” is the 15® stereoisomer of PGA1 . It is a part of the A-series prostaglandins, which are natural products of gorgonian soft corals . This compound is used in biochemical research, particularly in the study of lipid biochemistry and the cyclooxygenase pathway .
Renal Vasodilation
One of the known physiological effects of “15-epi-PGA1” is its ability to cause renal vasodilation . This means it can widen the blood vessels in the kidneys, which can increase urine sodium excretion and decrease arterial pressure . This property makes it a potential therapeutic agent for hypertensive patients .
Alzheimer’s Disease Treatment
Research has shown that “15-epi-PGA1” may have potential applications in the treatment of Alzheimer’s disease . It has been found to inhibit the cognitive decline of APP/PS1 transgenic mice via PPARγ/ABCA1-dependent cholesterol efflux mechanisms . This means that “15-epi-PGA1” can potentially regulate cholesterol metabolism and lipid transport, which can decrease the levels of the monomeric and oligomeric β-amyloid protein (oAβ) in a cholesterol-dependent manner .
Regulation of Cholesterol Metabolism
“15-epi-PGA1” has been found to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) and ATP-binding cassette subfamily A member 1 (ABCA1) signalling pathways . These pathways promote the efflux of cholesterol and decrease the intracellular cholesterol levels . This regulation of cholesterol metabolism could have implications in various diseases where cholesterol metabolism is disrupted.
Decrease in Aβ Production
Through the PPARγ/ABCA1/cholesterol-dependent pathway, “15-epi-PGA1” decreases the expression of presenilin enhancer protein 2 (PEN-2), which is responsible for the production of Aβ . This decrease in Aβ production could be beneficial in the treatment of Alzheimer’s disease .
Improvement of Cognitive Decline
Long-term administration of “15-epi-PGA1” has been found to remarkably decrease the formation of Aβ monomers, oligomers, and fibrils . The actions of “15-epi-PGA1” on the production and deposition of Aβ ultimately improved the cognitive decline of the amyloid precursor protein/presenilin1 (APP/PS1) transgenic mice .
Mechanism of Action
Target of Action
15-epi-PGA1 is the 15® stereoisomer of PGA1 . Prostaglandins of the A-series, including some with 15® stereochemistry, are natural products of gorgonian soft corals
Mode of Action
It’s known that pga1 causes renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients .
Biochemical Pathways
Prostaglandins are known to play a role in a variety of physiological processes, including inflammation, vascular homeostasis, and renal function .
Pharmacokinetics
It’s known that the compound is soluble in dmf (>50 mg/ml), dmso (>75 mg/ml), ethanol (>100 mg/ml), and pbs ph 72 (>24 mg/ml) .
Result of Action
Pga1 is known to cause renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients .
Action Environment
Future Directions
Future experiments may be directed towards investigating if and how these and other mito-active metabolites of interest cross the blood-brain barrier to meaningfully affect Alzheimer’s disease . Furthermore, identified mito-active molecules can be investigated in other clinical cohorts to examine their roles in multiple age-related or neurological conditions .
properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-AHUSATQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-epi-PGA1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.